LCKLSL (hydrochloride)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: LCKLSL (hydrochloride) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: In industrial settings, the production of LCKLSL (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is purified and characterized to ensure high purity and quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: LCKLSL (Hydrochlorid) unterliegt hauptsächlich Bindungsinteraktionen, anstatt traditionellen chemischen Reaktionen wie Oxidation oder Reduktion. Es bindet kompetitiv an Annexin A2 und verhindert so die Interaktion von Gewebs-Plasminogenaktivator mit Annexin A2.

Häufige Reagenzien und Bedingungen: Die Synthese von LCKLSL (Hydrochlorid) umfasst Standardreagenzien für die Peptidsynthese wie geschützte Aminosäuren, Kupplungsmittel (z. B. HBTU, DIC) und Entschützungsmittel (z. B. TFA). Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um eine optimale Peptidbindungsbildung zu gewährleisten.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das gebildet wird, ist das LCKLSL (Hydrochlorid)-Peptid selbst, das durch seine spezifische Sequenz und sein Molekulargewicht gekennzeichnet ist .

Wissenschaftliche Forschungsanwendungen

Cancer Research

Inhibition of Annexin A2 Activity

LCKLSL has been utilized to inhibit the activity of AnxA2, which is implicated in several cancer types. For instance, studies have shown that LCKLSL can affect plasmin generation in cancer cells, thereby influencing tumor progression and metastasis. In bladder cancer research, the application of LCKLSL led to insights into the metastatic role of AnxA2, revealing that high AnxA2 expression correlates with poor prognosis in patients .

Targeting Tumor Microenvironment

Recent studies indicate that LCKLSL can selectively target pANXA2-positive cancer cells within the tumor microenvironment (TME). This selective targeting allows for improved drug delivery to solid tumors while minimizing systemic exposure. The compound's ability to localize within the proliferating edge and core of tumors enhances the accuracy of surgical resections and potentially increases therapeutic efficacy .

Neurodegenerative Diseases

Mechanistic Insights into Excitotoxicity

Research has indicated that LCKLSL plays a significant role in studying glutamate-induced excitotoxicity, a process associated with neurodegenerative diseases. By inhibiting AnxA2, LCKLSL has been shown to modulate cellular responses to excitotoxic stimuli, providing a potential therapeutic pathway for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Angiogenesis

Anti-Angiogenic Properties

LCKLSL has demonstrated anti-angiogenic effects by inhibiting tissue plasminogen activator (tPA) binding to AnxA2 on endothelial cells. This inhibition disrupts the plasminogen activation pathway, which is crucial for angiogenesis. Studies have shown that LCKLSL can reduce angiogenic responses in vivo, suggesting its potential as a therapeutic agent in conditions characterized by excessive angiogenesis, such as cancer and diabetic retinopathy .

Experimental Methodologies

Fluorescence Microscopy and Imaging Techniques

The application of LCKLSL in experimental settings often involves advanced imaging techniques such as fluorescence microscopy. For example, studies have employed total internal reflection fluorescence (TIRF) microscopy to observe the translocation of AnxA2 in response to calcium ionophore treatment, demonstrating how LCKLSL can alter cellular dynamics under excitotoxic conditions .

Chromogenic Assays

Chromogenic assays are frequently used to assess the effects of LCKLSL on plasmin generation. These assays help quantify the compound's inhibitory effects on plasminogen activation, providing valuable data on its potential therapeutic applications .

Summary Table: Applications of LCKLSL

Wirkmechanismus

LCKLSL (hydrochloride) exerts its effects by competitively inhibiting the binding of tissue plasminogen activator to annexin A2. This inhibition prevents the generation of plasmin, a key enzyme involved in fibrinolysis. By blocking this pathway, LCKLSL (hydrochloride) exhibits anti-angiogenic properties, making it a valuable tool in research focused on angiogenesis and related processes .

Vergleich Mit ähnlichen Verbindungen

LCKLSL: The non-hydrochloride form of the peptide.

Other Annexin A2 Inhibitors: Compounds that inhibit annexin A2 but may have different sequences or structures.

Uniqueness: LCKLSL (hydrochloride) is unique due to its specific sequence and its potent inhibitory effect on the interaction between tissue plasminogen activator and annexin A2. This specificity makes it a valuable tool for studying the role of annexin A2 in various biological processes .

Biologische Aktivität

LCKLSL (hydrochloride) is a peptide derived from the annexin A2 protein, known for its significant role in various biological processes, particularly in cancer biology and cellular signaling. This article provides an overview of the biological activity of LCKLSL, focusing on its mechanisms of action, effects on cellular processes, and implications in disease contexts.

LCKLSL primarily functions as an inhibitor of tissue plasminogen activator (tPA) binding to annexin A2. This interaction is crucial for plasmin generation, which is involved in extracellular matrix remodeling and cell migration. Research has shown that LCKLSL can inhibit up to 95% of tPA binding to annexin A2, significantly affecting plasmin generation in various cell types, including pancreatic and bladder cancer cells .

1. Cell Invasion and Migration

LCKLSL has been evaluated for its impact on cell invasion. In studies involving pancreatic cancer cells (PANC-1), the peptide was shown to reduce tPA binding, which correlated with decreased cell invasion capabilities. Quantitative analyses indicated a marked reduction in the number of invasive cells when treated with LCKLSL compared to control peptides .

2. Plasmin Generation

The inhibition of plasmin generation by LCKLSL is a critical aspect of its biological activity. In experiments with T24 bladder cancer cells, treatment with LCKLSL resulted in a 2.3-fold reduction in plasmin generation compared to controls . This effect highlights the peptide's potential as a therapeutic agent in conditions where excessive plasmin activity contributes to tumor progression.

3. Neurodegenerative Implications

Beyond cancer, LCKLSL's interaction with annexin A2 suggests potential roles in neurodegenerative diseases. Annexin A2 is implicated in glutamate-induced excitotoxicity, and LCKLSL has been shown to modulate this process by inhibiting the formation of plasmin-generating complexes that exacerbate neuronal damage .

Case Studies

Several studies have documented the effects of LCKLSL in different contexts:

- Pancreatic Cancer : In vitro studies demonstrated that LCKLSL significantly reduces tPA binding and subsequent plasmin generation, leading to decreased invasion of PANC-1 cells .

- Bladder Cancer : Treatment with LCKLSL resulted in reduced expression of annexin A2 and lowered plasmin levels, suggesting a mechanism through which this peptide could improve patient outcomes by inhibiting tumor progression .

- Neurodegeneration : Research indicates that LCKLSL may protect neurons from glutamate-induced cell death by disrupting the excitotoxic signaling pathways mediated by annexin A2 .

Data Summary

| Study Context | Effect Observed | Measurement Method |

|---|---|---|

| Pancreatic Cancer | 95% inhibition of tPA binding | Cell invasion assays |

| Bladder Cancer | 2.3-fold reduction in plasmin generation | Plasmin generation assays |

| Neurodegeneration | Reduced glutamate-induced excitotoxicity | Live cell imaging and calcium dynamics |

Eigenschaften

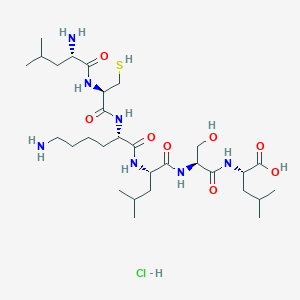

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57N7O8S.ClH/c1-16(2)11-19(32)25(39)37-24(15-46)29(43)33-20(9-7-8-10-31)26(40)34-21(12-17(3)4)27(41)36-23(14-38)28(42)35-22(30(44)45)13-18(5)6;/h16-24,38,46H,7-15,31-32H2,1-6H3,(H,33,43)(H,34,40)(H,35,42)(H,36,41)(H,37,39)(H,44,45);1H/t19-,20-,21-,22-,23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMXZXCYTNGHOZ-HXDXACSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58ClN7O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.